molecular formula C13H14N4O4S B2961004 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide CAS No. 1021206-16-5

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide

Cat. No.: B2961004
CAS No.: 1021206-16-5
M. Wt: 322.34
InChI Key: GSVIWLCUUBGQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide is a chemical compound with the CAS Registry Number 1021206-16-5 . Its molecular formula is C 13 H 14 N 4 O 4 S and it has a molecular weight of 322.34 g/mol . The compound features a pyridazinone core linked to a sulfamoylbenzamide group, a structure known to be of significant interest in medicinal chemistry. While specific biological data for this exact molecule is limited in the public domain, related pyridazinone-based sulfonamides have been investigated as potential multi-target anti-inflammatory agents. Recent research explores similar compounds designed to inhibit enzymes like carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), which are important targets in inflammatory pathways . The benzenesulfonamide moiety is a key pharmacophore known to facilitate binding to the catalytic zinc ion in carbonic anhydrase isoforms . This structural insight suggests potential research applications in developing enzyme inhibitors. This product is intended for research purposes and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c14-22(20,21)11-5-3-10(4-6-11)13(19)15-8-9-17-12(18)2-1-7-16-17/h1-7H,8-9H2,(H,15,19)(H2,14,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVIWLCUUBGQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide typically involves multi-step organic reactions. One common route includes the initial formation of the pyridazine ring, followed by the introduction of the ethyl linker and the benzamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and mechanisms.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide with three analogs, emphasizing structural variations and their implications for physicochemical and biological properties.

4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)

  • Structure : Shares the pyridazine-sulfonamide backbone but substitutes the ethyl group with a benzyloxy moiety at the pyridazine 3-position.
  • Synthesis : Prepared via nucleophilic substitution between 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide and benzyl bromide derivatives .
  • Molecular Weight: 290.02 g/mol (observed for a related analog) vs. 322.07 g/mol (calculated for the target compound) .

N-(2-(tert-Butyl)phenyl)-4-iodo-N-(1-(pyridin-2-yl)ethyl)benzamide (6ze)

  • Structure : Features a benzamide core but diverges significantly with a tert-butylphenyl group, an iodine substituent, and a pyridinylethyl side chain .
  • Key Differences: The bulky tert-butyl and iodo groups introduce steric hindrance, which may limit binding to flat enzymatic pockets but improve selectivity for hydrophobic targets.

4-(3-Hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (Precursor to 5a)

  • Structure : Lacks the ethyl or benzyloxy substituent, retaining only a hydroxyl group on the pyridazine ring.
  • Key Differences :
    • The hydroxyl group enhances polarity (clogP ~0.8), improving aqueous solubility but reducing passive diffusion across biological membranes.
    • Reduced steric bulk may favor binding to shallow active sites, as seen in certain carbonic anhydrase inhibitors .

Data Table: Structural and Functional Comparison

Compound Substituent on Pyridazine Molecular Weight (g/mol) clogP (Est.) Hypothesized Activity
This compound 2-(6-Oxopyridazinyl)ethyl 322.07 1.5 Kinase inhibition, antimicrobial
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) 3-Benzyloxy 290.02 2.1 Enhanced lipophilicity, metabolic instability
N-(2-(tert-Butyl)phenyl)-4-iodo-N-(1-(pyridin-2-yl)ethyl)benzamide (6ze) N/A (benzamide variant) ~460.3 (calc.) 3.8 CNS-targeted activity
4-(3-Hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide 3-Hydroxy 265.25 (calc.) 0.8 Carbonic anhydrase inhibition

Research Implications

  • Target Compound : The ethyl linker in this compound balances lipophilicity and metabolic stability compared to bulkier analogs like 5a. Its sulfamoyl group positions it as a candidate for enzyme inhibition studies.
  • Benzyloxy Analogs (e.g., 5a) : While more lipophilic, their metabolic vulnerability may limit in vivo utility unless further optimized.
  • Non-sulfonamide Variants (e.g., 6ze): Highlight the importance of the sulfamoyl group for specific target engagement, though bulky substituents may enable novel applications.

Q & A

Basic: What synthetic routes are recommended for N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-sulfamoylbenzamide, and how can structural purity be confirmed?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

  • Step 1: React 6-hydroxypyridazine with ethylenediamine to form the pyridazinone-ethylamine intermediate.
  • Step 2: Couple this intermediate with 4-sulfamoylbenzoic acid using carbodiimide-mediated amidation (e.g., EDC/HOBt) .
    Purity Confirmation:
  • Analytical Techniques: Use HPLC (≥95% purity threshold), ¹H/¹³C NMR (verify proton environments of sulfamoyl and pyridazinone groups), and mass spectrometry (exact mass verification) .
  • Crystallography: If crystalline, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Basic: Which spectroscopic techniques are optimal for characterizing the sulfamoyl and pyridazinone moieties?

Methodological Answer:

  • FT-IR: Identify sulfamoyl S=O stretches (~1350–1300 cm⁻¹) and pyridazinone C=O (~1680 cm⁻¹) .
  • NMR:
    • ¹H NMR: Pyridazinone ring protons appear as deshielded signals (δ 7.5–8.5 ppm); ethyl linker protons show coupling patterns near δ 3.5–4.0 ppm.
    • ¹³C NMR: Carbonyl (C=O) of pyridazinone at δ ~160–165 ppm; sulfonamide SO₂ group carbons at δ ~125–130 ppm .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) for amidation efficiency .
  • Catalyst Screening: Evaluate alternative coupling agents (e.g., DCC vs. EDC) and additives (DMAP) to reduce side reactions .
  • Temperature Control: Perform reactions under controlled heating (60–80°C) to accelerate kinetics while avoiding decomposition .

Advanced: How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay formats (e.g., IC₅₀ vs. EC₅₀) .
  • Control Experiments: Include reference inhibitors (e.g., acetazolamide for sulfamoyl-targeted enzymes) to validate target specificity .
  • Data Normalization: Adjust for batch-to-batch variability in compound solubility using DMSO controls .

Advanced: What computational approaches predict target engagement and binding modes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with carbonic anhydrase IX (CA-IX), focusing on sulfamoyl-Zn²+ coordination .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the pyridazinone-ethyl linker in aqueous environments .
  • QSAR Modeling: Corporate substituent effects (e.g., sulfamoyl vs. methylsulfonyl) to predict activity cliffs .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Core Modifications: Replace pyridazinone with triazinone or phthalazinone to assess ring size impact .
  • Substituent Variation: Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide moiety to enhance membrane permeability .
  • Biological Testing: Prioritize in vitro enzyme inhibition (e.g., CA isoforms) followed by cytotoxicity profiling in 3D spheroid models .

Advanced: How to address stability issues in aqueous formulations?

Methodological Answer:

  • Degradation Studies: Use accelerated stability testing (40°C/75% RH) with LC-MS to identify hydrolysis products (e.g., sulfamoyl cleavage) .
  • Excipient Screening: Test cyclodextrins or PEGylation to improve solubility and reduce aggregation .
  • pH Optimization: Maintain formulation pH 6.5–7.5 to minimize pyridazinone ring opening .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • Genetic Knockdown: Use siRNA targeting CA-IX in hypoxic cancer cells to confirm on-mechanism activity .
  • Competitive Binding: Perform fluorescence polarization assays with FITC-labeled analogs to quantify receptor occupancy .
  • CRISPR-Cas9: Generate CA-IX knockout cell lines to establish dependency on the sulfamoyl interaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.